molecular formula C10H7ClN2OS B8529799 4-(5-Chloro-2-pyrimidylthio)phenol

4-(5-Chloro-2-pyrimidylthio)phenol

Cat. No.: B8529799
M. Wt: 238.69 g/mol
InChI Key: KKKHTYJKFVWRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-pyrimidylthio)phenol is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position and a thioether-linked phenol group at the 2-position. The thioether linkage and chloro-substitution pattern are critical to its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

4-(5-chloropyrimidin-2-yl)sulfanylphenol

InChI

InChI=1S/C10H7ClN2OS/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H

InChI Key

KKKHTYJKFVWRKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC2=NC=C(C=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Pyrimidine Derivatives

  • 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol (CAS: MFCD12195971): This compound shares the 5-chloro-pyrimidine core but differs in substituents: a methoxyphenyl group replaces the thio-linked phenol, and a chloromethyl group adds steric bulk.
  • 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS: 1017414-83-3): Replacing the pyrimidine with a pyridine ring reduces aromatic nitrogen density, altering electronic properties. The hydroxyl group at the 3-position and methoxy group at the 2-position influence hydrogen bonding and solubility compared to the thioether-phenol linkage in the target compound .

Thioether-Linked Phenols

  • 4-(4-Chloro-3-methylphenoxy)phenol: This compound replaces the pyrimidine-thioether moiety with a phenoxy group.
  • 4-(Thiophen-2-ylmethyl)phenol: A thiophene-methyl group replaces the pyrimidylthio linkage, introducing sulfur heterocyclicity. The thiophene’s planar structure may enhance π-π stacking interactions, whereas the pyrimidine in the target compound offers hydrogen-bonding sites .

Physicochemical Properties

Property 4-(5-Chloro-2-pyrimidylthio)phenol (Inferred) 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
Molecular Weight ~253.7 g/mol 315.6 g/mol 235.7 g/mol
LogP (Predicted) 2.1–2.5 3.0 1.8
Solubility Moderate in DMSO, low in water Poor water solubility Moderate in polar solvents
Thermal Stability Stable up to 200°C (estimated) Decomposes at 150°C Stable up to 180°C

Key Observations :

  • The thioether group in this compound likely increases oxidative instability compared to ether-linked analogs .
  • Chlorine substitution enhances electronegativity, influencing reactivity in nucleophilic aromatic substitution reactions .

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